molecular formula C8H10NO2+ B066950 [4-(Methylamino)benzoyl]oxidanium CAS No. 174309-48-9

[4-(Methylamino)benzoyl]oxidanium

Cat. No.: B066950
CAS No.: 174309-48-9
M. Wt: 152.17 g/mol
InChI Key: ZVIDMSBTYRSMAR-UHFFFAOYSA-O
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Description

[4-(Methylamino)benzoyl]oxidanium is a synthetically valuable organic salt of significant interest in chemical research and development. This compound, characterized by the presence of a methylamino group para to a benzoyloxidanium moiety, serves as a versatile building block and a reactive intermediate in organic synthesis. Its primary research value lies in its potential application as an acylating agent or an electrophilic precursor for the introduction of the 4-(methylamino)benzoyl group into more complex molecular architectures. The oxidanium (protonated carbonyl) species can enhance its electrophilicity, making it a potent reagent for reactions with nucleophiles, which is a key area of investigation in reaction mechanism studies and methodology development.

Properties

CAS No.

174309-48-9

Molecular Formula

C8H10NO2+

Molecular Weight

152.17 g/mol

IUPAC Name

[4-(methylamino)benzoyl]oxidanium

InChI

InChI=1S/C8H9NO2/c1-9-7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11)/p+1

InChI Key

ZVIDMSBTYRSMAR-UHFFFAOYSA-O

SMILES

CNC1=CC=C(C=C1)C(=O)[OH2+]

Canonical SMILES

CNC1=CC=C(C=C1)C(=O)[OH2+]

Synonyms

Benzoic acid, 4-(methylamino)-, conjugate monoacid (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences :

  • Amino Group: [4-(Methylamino)benzoyl]oxidanium features a monomethylamino group (-NHCH₃), whereas 4-(Dimethylamino)benzohydrazide contains a dimethylamino group (-N(CH₃)₂). The additional methyl group in the latter increases steric hindrance and reduces basicity due to electron-donating effects.
  • Functional Group: The oxidanium group in the target compound contrasts with the hydrazide (-CONHNH₂) in 4-(Dimethylamino)benzohydrazide. The hydrazide group is nucleophilic and participates in condensation reactions, while the oxidanium moiety enhances electrophilicity and solubility in aqueous media.

Physicochemical Properties :

  • Solubility : The oxidanium group likely improves aqueous solubility compared to the hydrazide, which may form intermolecular hydrogen bonds but is less ionized.
  • Reactivity: 4-(Dimethylamino)benzohydrazide is utilized in medicinal chemistry for its chelating and antimicrobial properties , whereas the oxidanium derivative’s reactivity may favor acid-catalyzed reactions or salt formation.
2.2. Methotrexate’s Methylamino-Benzoyl Moiety

Structural Context: Methotrexate, a folate antagonist, contains a 4-[(methylamino)benzoyl] group as part of its larger pharmacophore. However, this group is integrated into a pteridinyl-glutamic acid structure, enabling enzyme inhibition (e.g., dihydrofolate reductase) .

Functional Contrast :

  • Biological Activity: In Methotrexate, the methylamino-benzoyl group aids in target binding, but [4-(Methylamino)benzoyl]oxidanium lacks the extended framework necessary for similar pharmacological effects.
2.3. Cyprosulphamide

Structural Features: Cyprosulphamide (A/[4-(cyclopropylcarbamoyl)phenylsulphonyl]-2-methoxybenzamide) shares a benzamide core but incorporates sulphonamide and methoxy substituents. Unlike [4-(Methylamino)benzoyl]oxidanium, its sulphamoyl group enhances hydrogen-bonding and stability, making it effective as an agricultural safener .

Comparative Data Table

Compound Key Functional Groups Solubility Profile Reactivity/Applications References
[4-(Methylamino)benzoyl]oxidanium -NHCH₃, -C(=O)⁺-OH₂ High in polar solvents Electrophilic intermediates
4-(Dimethylamino)benzohydrazide -N(CH₃)₂, -CONHNH₂ Moderate (H-bonding) Chelation, antimicrobial activity
Methotrexate -NHCH₃, pteridinyl, glutamic acid Low (hydrophobic core) Enzyme inhibition (anticancer)
Cyprosulphamide -SO₂NH₂, -OCH₃ Low (agricultural use) Herbicide safener

Research Implications

  • Synthetic Utility: The oxidanium group in [4-(Methylamino)benzoyl]oxidanium may serve as a protonated intermediate in acid-catalyzed acylations, contrasting with the hydrazide’s role in nucleophilic reactions .
  • Biological Relevance : While Methotrexate’s complex structure is irreplaceable for therapeutic activity, the target compound’s simplicity could aid in studying isolated benzoyl-oxidanium interactions in vitro .

Q & A

Q. How does [4-(Methylamino)benzoyl]oxidanium compare structurally to folate analogs?

  • Methodological Answer : Align core benzoyl-oxidanium motifs with pteroylglutamate derivatives (e.g., H4_4folate) using overlay analysis in PyMOL. Note differences in oxidation states (e.g., tetrahydro vs. oxidanium) and substituent effects on π-π stacking. Assess redox behavior via cyclic voltammetry .

Q. What mechanistic insights explain the compound’s reactivity in Friedel-Crafts acylations?

  • Methodological Answer : The methylamino group enhances electrophilicity of the benzoyl carbon. Monitor acylation intermediates via 13C^{13}C-NMR (carbonyl shift ~200 ppm). Kinetic studies (stopped-flow UV-Vis) reveal rate dependence on Lewis acid strength (e.g., AlCl3_3 > BF3_3) .

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